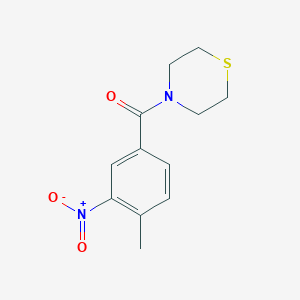

(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

CAS No.:

Cat. No.: VC18799781

Molecular Formula: C12H14N2O3S

Molecular Weight: 266.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2O3S |

|---|---|

| Molecular Weight | 266.32 g/mol |

| IUPAC Name | (4-methyl-3-nitrophenyl)-thiomorpholin-4-ylmethanone |

| Standard InChI | InChI=1S/C12H14N2O3S/c1-9-2-3-10(8-11(9)14(16)17)12(15)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3 |

| Standard InChI Key | FLFUFHVBXATKHJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)N2CCSCC2)[N+](=O)[O-] |

Introduction

(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone is a synthetic organic compound characterized by its unique structure, which includes a thiomorpholine ring and a nitrophenyl moiety. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its complex functional groups that can interact with biological systems.

Synthesis Methods

The synthesis of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone typically involves nucleophilic aromatic substitution reactions. A common method includes the reaction of 4-methyl-3-nitrofluorobenzene with thiomorpholine in an appropriate solvent such as acetonitrile, often in the presence of a base to facilitate the reaction.

Potential Applications

This compound has potential applications in several fields:

-

Pharmaceuticals: It may serve as a lead compound for developing new drugs targeting pain management or infections due to its biological activities.

-

Chemical Biology: The compound can be utilized in studies exploring enzyme interactions and metabolic pathways.

-

Material Science: Its unique properties may also find applications in developing new materials with specific functional characteristics.

Biological Activities and Research Findings

The biological activities of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone make it a subject of interest in pharmacological research. Quantitative structure-activity relationship studies indicate that modifications to either the nitrophenyl or thiomorpholine components can significantly alter biological activity.

Understanding how this compound interacts with biological targets is crucial for assessing its therapeutic potential. Interaction studies often involve assessing its efficacy and safety profiles through biological assays.

Comparison with Similar Compounds

Several compounds share structural similarities with (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-3-nitrophenol | Amino group instead of thiomorpholine | Exhibits strong antibacterial activity |

| 2-(Thiomorpholino)-1-(4-methylphenyl)ethanone | Similar core structure but different substituents | Potentially higher analgesic properties |

| 4-Methylthio-3-nitrophenol | Contains a methylthio group instead of thiomorpholine | Unique reactivity profile |

These compounds highlight the diversity within this chemical class and underscore (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone's unique features that may lead to distinct biological activities or applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume